(2-propan-2-yloxyphenyl) N-(3-methoxy-2-oxopropyl)carbamate
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Overview
Description
(2-propan-2-yloxyphenyl) N-(3-methoxy-2-oxopropyl)carbamate is a chemical compound with the molecular formula C14H19NO5. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an isopropoxy group and a methoxy-oxopropyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-propan-2-yloxyphenyl) N-(3-methoxy-2-oxopropyl)carbamate typically involves the reaction of 2-isopropoxyphenol with 3-methoxy-2-oxopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial production methods also focus on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions
(2-propan-2-yloxyphenyl) N-(3-methoxy-2-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(2-propan-2-yloxyphenyl) N-(3-methoxy-2-oxopropyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of (2-propan-2-yloxyphenyl) N-(3-methoxy-2-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-isopropoxyphenyl N-(3-methoxy-2-oxopropyl)carbamate: A closely related compound with similar structural features.
Carbamic acid derivatives: Compounds with similar carbamate linkages but different substituents on the phenyl ring.
Uniqueness
(2-propan-2-yloxyphenyl) N-(3-methoxy-2-oxopropyl)carbamate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
17959-11-4 |
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Molecular Formula |
C14H19NO5 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(2-propan-2-yloxyphenyl) N-(3-methoxy-2-oxopropyl)carbamate |
InChI |
InChI=1S/C14H19NO5/c1-10(2)19-12-6-4-5-7-13(12)20-14(17)15-8-11(16)9-18-3/h4-7,10H,8-9H2,1-3H3,(H,15,17) |
InChI Key |
ANLFXSZRALURDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OC(=O)NCC(=O)COC |
Origin of Product |
United States |
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